molecular formula C11H17NO2 B1420279 [4-(3-Methoxypropoxy)phenyl]methanamine CAS No. 1094783-71-7

[4-(3-Methoxypropoxy)phenyl]methanamine

Cat. No.: B1420279
CAS No.: 1094783-71-7
M. Wt: 195.26 g/mol
InChI Key: DONXVVIPTWDLSB-UHFFFAOYSA-N
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Description

[4-(3-Methoxypropoxy)phenyl]methanamine is an organic compound with the molecular formula C11H17NO2 It is a benzylamine derivative where the benzyl group is substituted with a 3-methoxypropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Methoxypropoxy)phenyl]methanamine typically involves the reaction of 4-hydroxybenzylamine with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Methoxypropoxy)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like azide ions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

[4-(3-Methoxypropoxy)phenyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(3-Methoxypropoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(3-Methoxypropoxy)phenyl]methanamine is unique due to the presence of the 3-methoxypropoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other benzylamine derivatives may not be suitable.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific fields.

Properties

IUPAC Name

[4-(3-methoxypropoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-7-2-8-14-11-5-3-10(9-12)4-6-11/h3-6H,2,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONXVVIPTWDLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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